5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with significant potential in various scientific fields. This compound features a brominated pyridine ring, an imino group, and a dioxane ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Brominated Pyridine Ring: The starting material, 5-bromopyridine-3-boronic acid, is synthesized through a bromination reaction of pyridine.
Imination Reaction: The brominated pyridine is then subjected to an imination reaction with formaldehyde to form the imino group.
Formation of the Dioxane Ring: The final step involves the cyclization of the intermediate with dimethyl malonate under acidic conditions to form the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The imino group can be reduced to an amine, or oxidized to a nitro group under specific conditions.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Scientific Research Applications
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[[(5-Bromo-3-pyridinyl)imino]methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a brominated pyridine ring, an imino group, and a dioxane ring. This structural complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H11BrN2O4 |
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Molecular Weight |
327.13 g/mol |
IUPAC Name |
5-[(5-bromopyridin-3-yl)iminomethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)9(11(17)19-12)6-15-8-3-7(13)4-14-5-8/h3-6,9H,1-2H3 |
InChI Key |
VFKUAYCQOZFTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C=NC2=CC(=CN=C2)Br)C |
Origin of Product |
United States |
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